sulfanium bromide CAS No. 119269-86-2](/img/structure/B14297986.png)
[2-(1-Benzofuran-2-yl)-2-oxoethyl](dimethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide: is an organic compound that features a benzofuran moiety linked to a sulfanium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide typically involves the reaction of benzofuran derivatives with dimethyl sulfide and a suitable brominating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanium group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.
Medicine: In medicine, 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide involves its interaction with specific molecular targets. The sulfanium group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzofuran moiety provides additional stability and reactivity, allowing the compound to engage in a variety of chemical processes.
Comparison with Similar Compounds
Benzofuran: A simpler structure without the sulfanium group, used in various chemical and biological applications.
Dimethyl Sulfide: A related compound that lacks the benzofuran moiety, commonly used as a reagent in organic synthesis.
Sulfonium Salts: Compounds with similar sulfanium groups but different aromatic or aliphatic substituents.
Uniqueness: What sets 2-(1-Benzofuran-2-yl)-2-oxoethylsulfanium bromide apart is its combination of the benzofuran and sulfanium groups. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
119269-86-2 |
|---|---|
Molecular Formula |
C12H13BrO2S |
Molecular Weight |
301.20 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl]-dimethylsulfanium;bromide |
InChI |
InChI=1S/C12H13O2S.BrH/c1-15(2)8-10(13)12-7-9-5-3-4-6-11(9)14-12;/h3-7H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
INOCWFGWFHUAGN-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC(=O)C1=CC2=CC=CC=C2O1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B14297908.png)
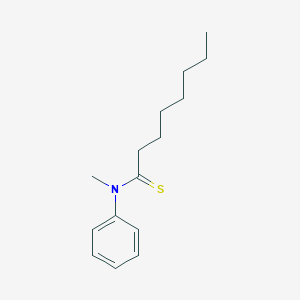
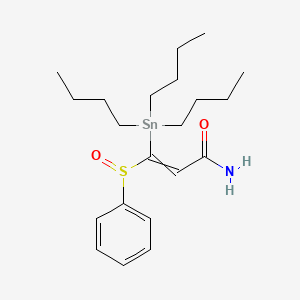
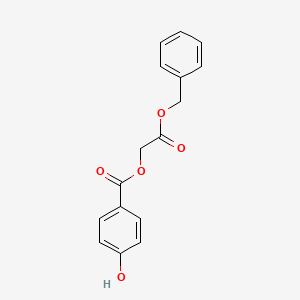
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
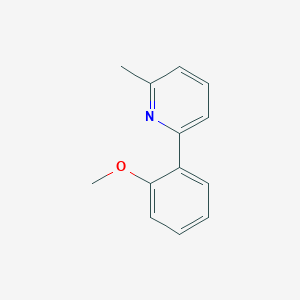

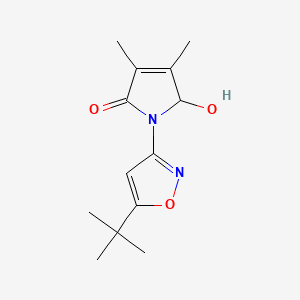
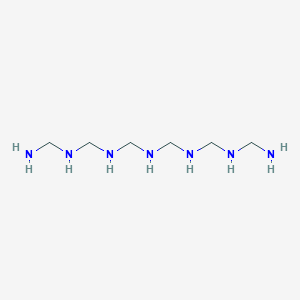

![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
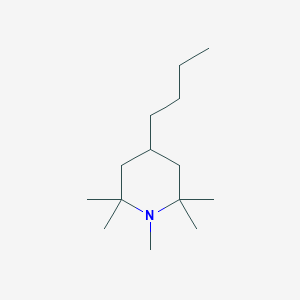
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
